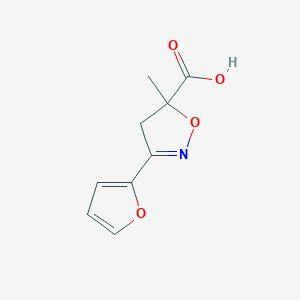
3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan derivatives, such as 3-(Furan-2-yl)-propenoic acids and their esters, are of significant interest in the field of organic chemistry . They are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Synthesis Analysis
The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using NMR and DFT studies . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Chemical Reactions Analysis
Reactions of 3-(Furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(Furan-2-yl)propenoic acid derivatives .Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been found to possess several unique properties which make it suitable for use in a variety of scientific research applications. For example, it has been used as a reactant in the synthesis of other compounds, as a reagent for the preparation of polymers, and as a catalyst for the synthesis of organic compounds. Additionally, this compound has been used in the synthesis of other compounds, such as amino acids, peptides, and nucleosides.
Wirkmechanismus
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been known to interact with various targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular functions, contributing to its therapeutic efficacy.
Biochemical Pathways
Furan derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in laboratory experiments has several advantages. For example, it is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, the compound is sensitive to light and air, and it is also toxic in high concentrations.
Zukünftige Richtungen
The potential applications of 3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid are still being explored. Some of the potential future directions for research include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the development of new catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to the discovery of new therapeutic targets and treatments for various diseases and conditions.
Synthesemethoden
3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of 3-methoxyfuran-2-carboxylic acid and 5-methyl-4,5-dihydro-1,2-oxazole in the presence of an acid catalyst. This reaction typically yields a product with a purity of more than 95%.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-9(8(11)12)5-6(10-14-9)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSMGRIASHPMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)
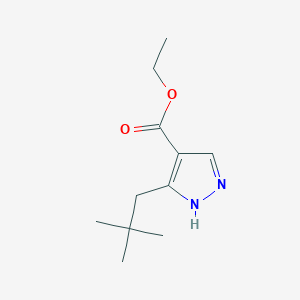
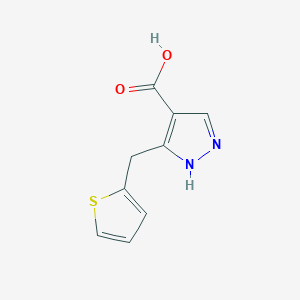
![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)
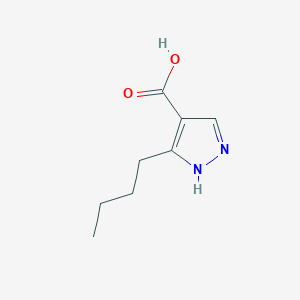
![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)
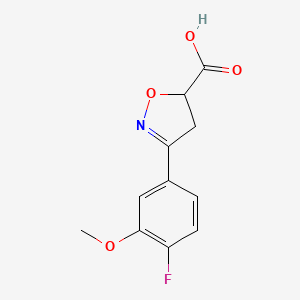
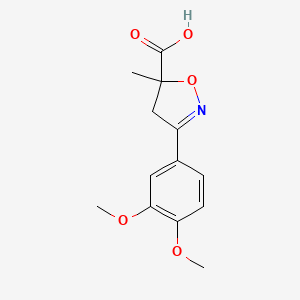
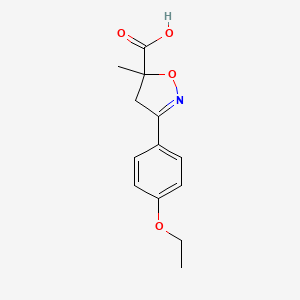
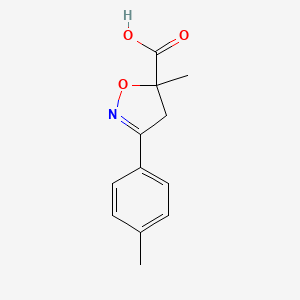

![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)